trans-1-Decalone
Description
Significance of Fused Bicyclic Ketones in Contemporary Chemical Research
Fused bicyclic ketones, such as trans-1-decalone, are pivotal structural motifs in organic synthesis. nih.gov Their rigid, well-defined three-dimensional structures serve as versatile templates for the stereocontrolled introduction of various functional groups. researchgate.net This characteristic is invaluable in the construction of intricate molecular architectures. The reactivity of the ketone functional group, combined with the stereochemical constraints of the fused ring system, allows for a high degree of selectivity in chemical transformations.
In contemporary research, fused bicyclic ketones are recognized as privileged scaffolds, meaning they are molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target. lifechemicals.com This has led to their extensive use in the development of new synthetic methodologies, including organocatalysis and transition metal-catalyzed reactions, aimed at the efficient and selective functionalization of these core structures. The stability and reactivity of these ketones make them subjects of interest in understanding reaction mechanisms and stereochemical outcomes. smolecule.comthieme-connect.de For instance, the study of enolate formation and subsequent alkylation reactions in decalone systems has provided fundamental insights into the stereochemistry of such transformations. acs.org Furthermore, computational studies on the relative stabilities of cis- and trans-fused bicyclic ketones offer valuable predictive power for synthetic planning. researchgate.netthieme-connect.com
Overview of Decalin and Decalone Scaffolds in Complex Natural Product Synthesis and Medicinal Chemistry
The decalin ring system, the parent hydrocarbon of decalone, is a recurring motif in a wide variety of natural products, particularly those derived from isoprenoids (sesquiterpenoids and diterpenoids) and polyketides. semanticscholar.org These natural products often exhibit significant biological activities, including antifungal, antibacterial, anticancer, and immunosuppressive properties. semanticscholar.org The intricate and often highly functionalized structures of these molecules present formidable challenges to synthetic chemists, making the development of methods for constructing the decalin core a major focus of research.
In medicinal chemistry, the decalin and decalone scaffolds are highly valued for their ability to mimic the steroid nucleus and to serve as rigid frameworks for the spatial presentation of pharmacophoric groups. acs.orgnih.gov This has led to their use in the design and synthesis of novel therapeutic agents targeting a range of diseases. nih.gov For example, decalin-based scaffolds have been successfully employed to develop selective inhibitors of enzymes such as FKBP51, which is implicated in major depressive disorder, obesity, and chronic pain. nih.gov The stereochemical diversity of the decalin framework, with its cis and trans isomers, allows for the fine-tuning of molecular shape and biological activity. acs.org The synthesis of pseudo-natural products incorporating the decalin scaffold is a powerful strategy for the discovery of new bioactive molecules. acs.org
Properties and Synthesis of this compound
This compound, a bicyclic organic molecule, is a member of the decalone class of compounds, which are characterized by a ten-carbon backbone containing a ketone functional group. smolecule.com The "trans" designation refers to the specific stereochemical arrangement of the two fused cyclohexane (B81311) rings. smolecule.com
| Identifier | Value |
| IUPAC Name | (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-one smolecule.comnih.gov |
| CAS Number | 21370-71-8 smolecule.comsigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₁₀H₁₆O smolecule.comsigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 152.23 g/mol smolecule.comnih.govsigmaaldrich.com |
| InChI | InChI=1S/C10H16O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-9H,1-7H2/t8-,9+/m1/s1 smolecule.comsigmaaldrich.comsigmaaldrich.com |
| InChI Key | AFEFRXAPJRCTOW-BDAKNGLRSA-N smolecule.comsigmaaldrich.com |
| Canonical SMILES | C1CCC2C(C1)CCCC2=O smolecule.com |
| Isomeric SMILES | C1CC[C@H]2C@HCCCC2=O smolecule.com |
| Property | Value |
| Melting Point | 30-32 °C sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 73 °C at 1 mmHg sigmaaldrich.comsigmaaldrich.com |
| Flash Point | 91 °C (closed cup) sigmaaldrich.comsigmaaldrich.com |
The synthesis of decalones can be broadly categorized into two main strategies. The first involves the construction of one cyclohexane ring followed by the formation of the second ring through various carbon-carbon bond-forming reactions. The second approach entails the simultaneous construction of both rings in a single step. Key reactions employed in the synthesis of decalin systems include the Diels-Alder reaction (both intermolecular and intramolecular), nucleophilic and anionic cyclizations, and cation- or radical-induced polyene cyclizations. Specifically for 1-decalone derivatives, the reaction of kinetic enolates or trimethylsilyl (B98337) enol ethers of 1-acetylcyclohexenes with α,β-unsaturated carbonyl compounds under basic or Lewis acidic conditions has proven to be an effective method.
Stereochemistry of this compound
The stereochemistry of this compound is a defining feature of the molecule, influencing its physical properties, reactivity, and biological interactions. The term "trans" indicates that the hydrogen atoms at the bridgehead carbons (the two carbons shared by both rings) are on opposite sides of the plane of the ring system. This results in a relatively rigid, chair-chair conformation for the two fused cyclohexane rings.
The stereochemical outcome of reactions involving this compound is of significant interest. For example, the alkylation of the enolate derived from 1-decalone has been studied to understand the factors controlling the stereoselectivity of bond formation at the bridgehead position. acs.org These studies have shown that the reaction predominantly yields the cis-fused product, highlighting the influence of the bicyclic framework on the transition state geometry. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-9H,1-7H2/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEFRXAPJRCTOW-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030742 | |
| Record name | trans-Bicyclo(4.4.0)decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936-18-5, 21370-71-8 | |
| Record name | (4aR,8aS)-Octahydro-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(4aR,8aS)-Octahydro-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21370-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | trans-1-Decalone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021370718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Bicyclo(4.4.0)decan-1-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-bicyclo(4.4.0)decan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRANS-1-DECALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22P3A7D875 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Trans 1 Decalone and Its Derivatives
Strategies for Stereoselective Construction of Decalin Systems
The controlled synthesis of the decalin framework is paramount in organic chemistry. Key strategies include Diels-Alder reactions, various cyclization methods, and annulation techniques, each offering unique advantages in achieving the desired stereochemistry. rsc.orgresearchgate.net
Intermolecular Diels-Alder Reactions in Decalone Synthesis
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings with a high degree of stereocontrol. mdpi.com While often employed for cis-decalin frameworks, specific applications have been developed for trans-fused systems. rsc.orgiitb.ac.in The intermolecular variant involves the reaction of a diene and a dienophile that are not covalently linked. mdpi.com The stereochemical outcome is governed by the well-established endo rule and the facial selectivity of the reacting partners. For instance, the reaction between a cyclic diene and a dienophile can lead to the formation of the decalin skeleton in a single step. rsc.org Lewis acid catalysis is often employed to enhance the reactivity and selectivity of the reaction. researchgate.net
A notable example involves a diene transmissive Diels-Alder sequence, where two consecutive cycloaddition reactions occur. rsc.org An intermolecular cycloaddition is followed by an intramolecular cycloaddition, triggered by a Lewis acid like Yb(OTf)3, to yield a tricyclic system with a trans-fused decalin core. rsc.org
Intramolecular Diels-Alder Reactions (IMDA) for Fused Polycyclic Architectures
The Intramolecular Diels-Alder (IMDA) reaction is a highly effective strategy for the construction of fused polycyclic systems, including decalins. rsc.orgnih.gov In this reaction, the diene and dienophile are tethered together within the same molecule, leading to a more entropically favored cyclization. researchgate.net The geometry of the tether and the nature of the substituents play a crucial role in determining the stereochemical outcome of the reaction, often favoring the formation of either cis or trans-fused products. iitb.ac.innih.gov
Studies on the IMDA cyclizations of (1E,7E)-1-nitro-deca-1,7,9-trienes have demonstrated the stereoselective formation of trans-fused decalin products. nih.gov These reactions are believed to proceed through asynchronous, endo-transition states, facilitated by geometrical constraints and steric repulsions within the tethering chain. nih.gov The type 2 IMDA reaction, where the tether connects the dienophile to the C2 position of the diene, has also been utilized for the stereoselective synthesis of highly substituted six-membered rings and has found applications in the total synthesis of complex natural products. sci-hub.se
| IMDA Substrate Type | Resulting Decalin Fusion | Key Factors Influencing Stereoselectivity |
| (1E,7E)-1-nitro-deca-1,7,9-trienes | trans-fused | Asynchronous, endo-transition states; geometrical constraints. nih.gov |
| Type 2 IMDA Substrates | Controllable (cis or trans) | Tether connectivity and length; substituent effects. sci-hub.se |
| Trienes on Carbohydrate Scaffolds | cis or trans depending on conditions | High pressure can favor specific isomers. iitb.ac.in |
Nucleophilic and Anionic Cyclizations for Decalin Annulation
Nucleophilic and anionic cyclizations represent a classical and versatile approach to the synthesis of decalin systems. rsc.org One of the most prominent methods in this category is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. This method is a cornerstone in the synthesis of Wieland-Miescher ketone and its derivatives, which are important precursors for decalin-containing natural products. rsc.org
These cyclizations often proceed through the formation of enolates or other nucleophilic species that subsequently attack an internal electrophilic center, leading to ring closure. The stereoselectivity of these reactions can be influenced by the reaction conditions, the nature of the base or catalyst used, and the substitution pattern of the acyclic precursor. rsc.orgnih.gov
Cation- and Radical-Induced Polyene Cyclizations to Decalin Motifs
Cation- and radical-induced polyene cyclizations are powerful biomimetic strategies that mimic the biosynthesis of terpenoids and steroids, many of which contain the decalin framework. rsc.orgescholarship.org Cationic polyene cyclizations are typically initiated by a protic or Lewis acid, generating a carbocation that triggers a cascade of cyclizations of strategically placed double bonds. thieme-connect.de These reactions can be highly stereoselective, with the stereochemistry of the starting polyene dictating the stereochemistry of the resulting polycyclic product. researchgate.net However, the high reactivity of the cationic intermediates can sometimes limit the functional group tolerance of the reaction. nih.gov
Radical polyene cyclizations offer an alternative approach with different functional group compatibility. nih.gov These reactions are initiated by the generation of a radical species, which then undergoes a series of intramolecular additions to double bonds. escholarship.org Studies have shown that radical polycyclizations can proceed in a stepwise manner, and high stereoselectivity can be achieved. For instance, radical-initiated polyene cyclization of farnesyl acetate (B1210297) can yield a trans-decalin as a single stereoisomer. escholarship.org Photoredox catalysis has emerged as a mild and efficient method for initiating such radical cyclizations. acs.org
Annulation Techniques for trans-1-Decalone Ring Formation
Annulation, the formation of a new ring onto an existing one, is a key strategy for constructing the decalin skeleton. The Robinson annulation is a classic example, but other powerful techniques have been developed. researchgate.net
Annulation by Sequential Double Michael Reactions for 1-Decalone Derivatives
A powerful annulation technique for the synthesis of 4-substituted 1-decalone derivatives involves a sequential double Michael reaction. researchgate.netrsc.org In this process, the kinetic enolate or the trimethylsilyl (B98337) enol ether of a 1-acetylcyclohexene (B1328911) reacts with an α,β-unsaturated carbonyl compound. This reaction proceeds under either basic or Lewis acidic conditions. rsc.org
The first Michael addition creates a new stereocenter, and the subsequent intramolecular Michael addition closes the second six-membered ring, forming the decalin system. nih.gov This method allows for the introduction of a substituent at the C-4 position of the decalone. Furthermore, the use of chiral acrylates as the Michael acceptor has been shown to achieve diastereoselection in the formation of the decalone product. researchgate.net This annulation strategy has been successfully applied to the synthesis of several natural products, including ε-cadinene and khusitone.
| Reactants | Conditions | Product | Key Features |
| Kinetic enolate of 1-acetylcyclohexene + α,β-unsaturated carbonyl compound | Basic | 4-substituted 1-decalone derivative | Sequential double Michael reaction. |
| Trimethylsilyl enol ether of 1-acetylcyclohexene + α,β-unsaturated carbonyl compound | Lewis acidic | 4-substituted 1-decalone derivative | Annulation to form the decalin ring. |
| 1-acetylcyclohexene + acrylate (B77674) of a chiral alcohol | Basic or Lewis acidic | Chiral 4-substituted 1-decalone derivative | Achieves diastereoselection. |
Enantioselective Robinson Annulation in Chiral Decalone Synthesis
The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring. masterorganicchemistry.comnih.govjuniperpublishers.com In the context of decalone synthesis, this typically involves the reaction of a cyclohexanone (B45756) derivative with a methyl vinyl ketone equivalent. juniperpublishers.com Achieving enantioselectivity in this process is crucial for the synthesis of chiral, non-racemic decalone products, which are important building blocks for natural product synthesis. masterorganicchemistry.com
One successful approach to enantioselective Robinson annulation involves the use of chiral catalysts, such as chiral phosphoric acids. researchgate.net These catalysts can facilitate a highly enantioselective Michael addition, which is the first step of the annulation. This is often followed by an intramolecular aldol reaction where kinetic resolution can play a significant role in enhancing the enantiomeric excess of the final cyclohexenone product. researchgate.net Organocatalysis, using chiral amines like proline, has also emerged as a powerful tool for asymmetric Robinson annulations. masterorganicchemistry.com
Efficient Pentannelation Strategies for cis- and trans-1-Decalones
Pentannelation, the formation of a five-membered ring onto an existing structure, provides a route to various tricyclic and tetracyclic systems. An efficient strategy for the pentannelation of both cis- and trans-1-decalones has been developed utilizing an α-alkylthiomethylene group as an activating unit. rsc.org
| Starting Decalone Derivative | Reagents | Product |
| 2-Isopropylthiomethylene-trans-1-decalone | 1. LTMP, THF, -78°C; 2. Methyl acrylate | Annulated cyclopentenone |
| 2-Isopropylthiomethylene-cis-1-decalone | 1. LTMP, THF, -78°C; 2. Methyl acrylate | Annulated cyclopentenone |
Targeted Functionalization and Derivatization Approaches
Friedel-Crafts Acylation for Directed Functionalization at C1 and C4a of Decalins
The direct functionalization of the decalin skeleton is a challenging yet valuable transformation. An unusual Friedel-Crafts acylation of decalin has been reported to introduce functionality at the C1 and C4a positions. thieme-connect.comcore.ac.uk This reaction, which can be considered an aliphatic Friedel-Crafts reaction, proceeds via an acylium ion-mediated hydride abstraction from the decalin. core.ac.ukresearchgate.net This generates a tertiary carbocation, which then leads to the formation of an alkene. The subsequent reaction of this alkene with another acylium ion ultimately yields a tricyclic enol ether as the major product. core.ac.ukresearchgate.net
This method is particularly useful as it allows for the introduction of functional groups that can be further elaborated. For instance, the resulting enol ether can be converted into novel building blocks possessing a methyl ketone, methyl carbinol, or vinyl group at the ring junction, providing access to a range of 1,4a-bifunctionalized decalin derivatives. thieme-connect.comcore.ac.uk A key advantage of this process is that the tricyclic enol ether product has a significantly different boiling point from the starting decalin, enabling large-scale purification by distillation. core.ac.ukresearchgate.net
Asymmetric Cyclic Hydroboration Procedures for this compound Synthesis
A highly stereo- and enantioselective method for the synthesis of trans-fused bicyclic ketones, including this compound, has been achieved through the asymmetric cyclic hydroboration of appropriate dienes. lookchem.comlookchem.com This strategy utilizes enantiomerically pure isopinocampheylchloroborane etherate (IpcBHCl·Et₂O) as the chiral hydroborating agent. lookchem.comresearchgate.net
The process begins with the hydroboration of the terminal double bond of a diene, such as 1-allyl-1-cyclohexene, with IpcBHCl·Et₂O. lookchem.comresearchgate.net This forms a corresponding isopinocampheylalkylchloroborane intermediate. Subsequent hydridation with lithium aluminum hydride generates an isopinocampheylalkylborane, which undergoes a rapid and stereospecific intramolecular cyclic hydroboration to furnish a cyclic trialkylborane. researchgate.net Oxidation of this intermediate then yields the desired this compound with high enantiomeric purity (≥99% ee). lookchem.comacs.orgresearchgate.net This method provides a significant improvement over older, more tedious routes that involved resolution procedures. lookchem.com
| Diene | Chiral Reagent | Product | Enantiomeric Excess (ee) |
| 1-Allyl-1-cyclohexene | IpcBHCl·Et₂O | (+)-trans-1-Decalone | ≥99% |
Samarium Ion-Promoted Cross-Aldol and Tandem Aldol/Evans-Tishchenko Reactions for Decalone Derivatization
Samarium(II) iodide (SmI₂) has proven to be a versatile reagent in organic synthesis, including the derivatization of decalones. organic-chemistry.org Samarium ion-promoted cross-aldol reactions and tandem aldol/Evans-Tishchenko reactions offer powerful methods for creating complex stereochemical relationships. ntu.edu.twnih.govscispace.com
The Evans-Tishchenko reaction is a diastereoselective reduction of β-hydroxy ketones to 1,3-anti diol monoesters, often catalyzed by samarium iodide. wikipedia.org The reaction proceeds through a cyclic transition state where a hydride is delivered intramolecularly from an aldehyde. wikipedia.org When coupled with an initial aldol reaction, this becomes a tandem aldol/Evans-Tishchenko reaction, which can be used to derivatize ketones like this compound. ntu.edu.twchemeurope.comwikipedia.org The reaction of this compound in a tandem aldol/Evans-Tishchenko sequence results in the formation of a diol monoester with a specific stereochemistry. ntu.edu.tw The stereochemical outcome of these reactions can be influenced by the nature of the ketone substrate (acyclic vs. cyclic). nih.gov
Furan (B31954) Ring Annulation to Functionalized Decalone Scaffolds
The fusion of a furan ring onto a decalone framework provides access to furanosesquiterpene natural products and other biologically active molecules. nih.gov Several strategies have been developed to achieve this transformation.
One approach involves the reaction of an enol ether of a decalone with dichlorocarbene, followed by treatment of the resulting dichlorocyclopropane intermediate with a base to form the furan ring. nih.gov Another general method for furan annulation onto cycloalkenones utilizes the intramolecular cyclization of unsaturated acyloxy sulfone derivatives. nih.gov In this strategy, deprotonation of the acyloxy sulfone leads to a cyclized intermediate which, upon acid-catalyzed dehydration and double bond isomerization, yields the fused furan ring system. nih.gov
More recently, intramolecular [4+3] cycloaddition reactions of furans have been employed to construct complex polycyclic systems that can be precursors to functionalized decalones. acs.org These methods highlight the versatility of furan annulation chemistry in the synthesis of complex molecules derived from the decalone scaffold.
Stereoselective 1,1-Diboration of this compound
The conversion of a carbonyl group into a geminal diborylalkane represents a significant transformation in organic synthesis, providing a versatile functional group for further elaboration. Research into the 1,1-diboration of cyclic ketones, such as this compound, has revealed methodologies for creating sterically congested sp³-hybridized carbon centers with a high degree of stereocontrol. rsc.org
A notable metal-free approach involves the in situ formation of a diazo compound from the ketone, which then undergoes an unsymmetrical 1,1-diboration with an unsymmetrical diboron (B99234) reagent like Bpin-Bdan. rsc.org This method has been successfully applied to this compound (23), yielding the corresponding gem-diborylated product with exceptional diastereoselectivity. The reaction favors the formation of the isomer where the larger 1,8-naphthalenediaminatoboryl (Bdan) group occupies the equatorial position, a preference confirmed by X-ray crystallography of the major isomer, 23a . rsc.org
The reaction proceeds with a moderate yield but a diastereomeric ratio greater than 98:2, highlighting the steric influence of the decalin ring system on the approach of the diboron reagent. rsc.org This diastereoselectivity is a common feature in the 1,1-diboration of substituted cyclic ketones, where the bulky Bdan moiety consistently favors the less sterically hindered equatorial position. rsc.org This principle was also observed in the diboration of 5-α-cholestan-3-one, which resulted in a 65:35 diastereomeric ratio, again with the Bdan group in the equatorial position of the major isomer. rsc.org In contrast, the 1,1-diboration of less sterically demanding ketones, such as benzylacetone (B32356) and 2-hexanone, showed diminished reactivity, underscoring the influence of steric hindrance on the reaction's efficiency. rsc.org
The research findings for the 1,1-diboration of this compound and related cyclic ketones are summarized in the table below.
Table 1: Research Findings on the 1,1-Diboration of this compound and Other Cyclic Ketones. rsc.org
| Entry | Ketone Substrate | Product(s) | Diastereomeric Ratio (d.r.) | Yield |
| 1 | This compound (23) | 23a / 23b | >98:2 | 40% |
| 2 | 4-(Trifluoromethyl)cyclohexanone | Not specified | 80:20 | 66% |
| 3 | 5-α-Cholestan-3-one (24) | 24a / 24b | 65:35 | 70% |
The major isomer from the diboration of this compound, 23a , possesses a newly formed chiral center with two distinct boron moieties, which can be selectively functionalized in subsequent reactions. rsc.org This method provides a powerful tool for the stereoselective synthesis of complex, multisubstituted sp³-carbon centers within a rigid bicyclic framework.
Stereochemical and Conformational Analysis of Trans 1 Decalone Systems
Conformational Dynamics of Fused Six-Membered Ring Systems
The manner in which the two cyclohexane (B81311) rings are fused in decalin systems results in distinct conformational behaviors. In trans- and cis-decalin, the six-membered rings predominantly adopt a chair conformation to minimize angular and torsional strain. willingdoncollege.ac.inchemistnotes.com
The two primary isomers of decalin are cis-decalin and trans-decalin, distinguished by the relative orientation of the hydrogens at the ring junction. csbsju.edu In trans-decalin, the two rings are fused via two equatorial-type bonds, while cis-decalin results from an axial-equatorial union. libretexts.org This fundamental difference in ring fusion leads to significant variations in their conformational flexibility and stability.
trans-Decalin: This isomer is a conformationally rigid system. libretexts.orglibretexts.org The fusion of the two rings in a chair-chair conformation prevents ring flipping, meaning that substituents are locked into either axial or equatorial positions. libretexts.orglibretexts.org This rigidity arises because a ring flip would require the bridgehead carbons to span a prohibitively strained trans-diaxial arrangement. willingdoncollege.ac.in
cis-Decalin: In contrast, cis-decalin is conformationally flexible and can undergo ring inversion. libretexts.orgslideshare.net This process, which has an energy barrier of about 14 kcal/mol, allows for the interconversion between two chair-chair conformers. libretexts.org This flexibility means that a substituent can alternate between axial and equatorial positions. libretexts.org
The introduction of a carbonyl group at the C-1 position to form 1-decalone creates stereoisomers whose stability and conformation are influenced by these principles. trans-1-Decalone, like its parent hydrocarbon, is a rigid structure. slideshare.net Conversely, cis-1-decalone retains conformational mobility through ring inversion. scribd.com
The relative stability of decalin isomers is a key aspect of their conformational analysis. trans-Decalin is more stable than cis-decalin by approximately 2.7 kcal/mol (or 10.5 kJ/mol). willingdoncollege.ac.inslideshare.net This energy difference is attributed to unfavorable non-bonded interactions and gauche-butane interactions present in the concave region of the cis-isomer. libretexts.orgslideshare.net
The principles of ring inversion are central to understanding the conformational dynamics of cis-decalin and its derivatives. The ability of the cis-isomer to flip between two chair conformations allows it to alleviate steric strain by placing bulky substituents in equatorial positions where possible. libretexts.org However, this is not an option for the rigid trans-decalin framework, where substituent positions are fixed. libretexts.orglibretexts.org
Table 1: Conformational Properties of Decalin Isomers
| Property | trans-Decalin | cis-Decalin |
| Ring Fusion | Equatorial-Equatorial | Axial-Equatorial |
| Conformational Flexibility | Rigid, cannot ring flip libretexts.orgslideshare.net | Flexible, can ring flip libretexts.org |
| Relative Stability | More stable by ~2.7 kcal/mol slideshare.net | Less stable slideshare.net |
| Substituent Orientation | Fixed (axial or equatorial) libretexts.org | Interconvertible (axial/equatorial) libretexts.org |
Comparative Conformational Analysis of trans- and cis-1-Decalone Isomers
Stereochemical Relationships and Isomerism in Decalones
Stereochemistry, the three-dimensional arrangement of atoms, is crucial for understanding the properties of decalones. solubilityofthings.com The presence of multiple chiral centers in decalone systems gives rise to various stereoisomers.
Isomers are molecules with the same molecular formula but different atomic arrangements. wikipedia.org Stereoisomers, which have the same connectivity but differ in the spatial orientation of atoms, are categorized as either enantiomers or diastereomers. wikipedia.orgmasterorganicchemistry.com Enantiomers are non-superimposable mirror images, while diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com
This compound is chiral and can exist as a pair of enantiomers due to its fixed conformation. scribd.com The reduction of 1-decalone to the corresponding decalol introduces a new chiral center, increasing the number of possible stereoisomers. egyankosh.ac.in For decalols, with three chiral centers, a total of eight stereoisomers (four pairs of enantiomers) are theoretically possible. willingdoncollege.ac.in
cis-1-Decalone is also chiral, but because it can undergo ring inversion, its enantiomers can interconvert. chemistnotes.comscribd.com This rapid inversion can make the separation of enantiomers challenging. willingdoncollege.ac.in The different spatial arrangements lead to complex stereochemical relationships. For example, the various diastereomers of a molecule like 2-bromo-3-chlorobutane can be represented using Fischer projections to illustrate their relationships. egyankosh.ac.in
The position of substituents—either axial (parallel to the ring's axis) or equatorial (around the ring's equator)—significantly impacts the stability and conformational preferences of decalin systems. numberanalytics.com
Generally, substituents prefer the equatorial position to minimize steric hindrance. numberanalytics.com In an axial position, a substituent can experience 1,3-diaxial interactions, which are repulsive forces with other axial groups on the same side of the ring, leading to increased steric strain and higher molecular energy. numberanalytics.comresearchgate.net
In the rigid trans-decalin system, the orientation of a substituent is fixed. libretexts.org This has a profound effect on the molecule's stability and reactivity. The absolute configuration of a chiral center, designated as R or S using the Cahn-Ingold-Prelog rules, is determined by the priority of the groups attached to it. egyankosh.ac.in The octant rule is a method used to predict the sign of the Cotton effect in optical rotatory dispersion and circular dichroism spectra, which can help determine the absolute configuration of ketones like trans-10-methyl-2-decalone. slideshare.net For instance, the absolute configuration of (+)-trans-10-methyl-2-decalone, which shows a positive Cotton effect, can be confirmed using the octant rule. slideshare.net
The conformational preference can also be influenced by electronic effects. numberanalytics.comresearchgate.net For example, hyperconjugative interactions can sometimes stabilize an axial conformer. researchgate.net Studies on 8-methyl-1-decalones have shown that the contribution of the methyl substituent to the chiroptical properties differs depending on whether it is in an axial or equatorial position. rsc.org
Table 2: Factors Influencing Substituent Position
| Factor | Influence on Conformational Preference |
| Steric Hindrance | Larger groups prefer the less crowded equatorial position to avoid 1,3-diaxial interactions. numberanalytics.com |
| Electronic Effects | Hyperconjugation and other electronic interactions can sometimes stabilize an axial position. numberanalytics.comresearchgate.net |
| Intramolecular Interactions | Hydrogen bonding can stabilize an axial substituent. numberanalytics.com |
Enantiomeric and Diastereomeric Considerations of this compound and its Derivatives
Stereocontrol Mechanisms in Reactions Involving this compound
Stereocontrol in chemical reactions refers to the ability to control the stereochemical outcome of a reaction. This is particularly important in the synthesis of complex molecules like steroids and other natural products where specific stereoisomers are required. Reactions can be stereoselective, where one stereoisomer is formed preferentially, or stereospecific, where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com
In reactions involving the rigid trans-decalone framework, the fixed conformation exerts significant stereocontrol. For example, in elimination reactions, the requirement for an anti-periplanar arrangement of the departing hydrogen and leaving group can dictate which product is formed. iitk.ac.in In a cyclohexane ring, this often means both groups must be in axial positions. iitk.ac.in
Hydrogenation reactions of unsaturated precursors to decalones can also be subject to stereocontrol. Catalytic hydrogenation using heterogeneous catalysts often results in syn-addition of hydrogen from the less sterically hindered face of the molecule. acs.org For example, hydrogenation of an enone intermediate frequently leads to the cis-decalone. acs.org However, methods like dissolving metal reduction or certain homogeneous catalysis techniques can favor the formation of the thermodynamically more stable trans-decalone. acs.org
The intramolecular Diels-Alder (IMDA) reaction is another powerful tool for constructing decalin systems with high stereocontrol. nih.gov Both thermal and enzyme-catalyzed IMDA reactions have been studied to understand the mechanisms that govern the formation of specific diastereomers. nih.gov In some enzymatic reactions, the enzyme can fold the substrate in a specific orientation to produce a single stereoisomer, demonstrating a high degree of stereocontrol. nih.gov Computational studies, such as DFT calculations, can help elucidate the transition states and stereochemical pathways of these reactions. nih.govresearchgate.net
Enzyme Stereoselectivity and Factors Influencing Chiral Product Formation
The enzymatic reduction of this compound serves as a model for understanding how enzymes achieve high stereoselectivity in the synthesis of chiral alcohols. Ketoreductase (KR) enzymes, in particular, have been studied for their ability to reduce the prochiral ketone of this compound to specific stereoisomers of trans-1-decalol.
A notable example is the actinorhodin (B73869) ketoreductase (actKR) from Streptomyces coelicolor. bristol.ac.uk While the wild-type (WT) enzyme exhibits a modest preference for producing the S-alcohol, specific mutations can dramatically enhance or even reverse this selectivity. bristol.ac.ukchemrxiv.orgacs.org For instance, the P94L mutant (where proline at position 94 is replaced by leucine) is highly S-selective, whereas the V151L mutant (valine to leucine (B10760876) at position 151) is R-selective. bristol.ac.ukchemrxiv.orgacs.org
Computational studies, including molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations, have been employed to elucidate the origins of this stereoselectivity. chemrxiv.orgacs.org These studies on actKR and its variants with this compound as the substrate have identified three key factors that govern the formation of the chiral product. chemrxiv.orgacs.org:
Factor I (FI): Reactive Pose Frequency: This pertains to the frequency with which the substrate binds in the enzyme's active site in a pro-R versus a pro-S orientation. For the V151L mutant, the formation and binding affinity of reactive substrate poses are the primary determinants of its R-selectivity. chemrxiv.org
Factor II (FII): Binding Affinity: This factor considers the binding free energy of the different substrate orientations within the active site. chemrxiv.org
Factor III (FIII): Reaction Barrier Differences: This relates to the activation energy barriers for the hydride transfer from the NADPH cofactor to the ketone. In the case of the S-selective P94L mutant, the difference in activation free energy barriers is the dominant factor controlling stereoselectivity. chemrxiv.org
Interestingly, no single factor universally dictates stereocontrol across all variants. For the V151L actKR variant, the frequency of reactive poses (FI) and binding affinity (FII) are the main drivers of its R-selectivity. chemrxiv.org Conversely, for the P94L variant, the difference in the energy barriers for the reaction (FIII) is the more dominant influence on its S-selectivity. chemrxiv.org Furthermore, research indicates that the formation of S-trans-1-decalol or R-trans-1-decalol is mainly a result of the reduction of the corresponding this compound enantiomers, (4aS,8aR)-1 or (4aR,8aS)-1, respectively. chemrxiv.orgacs.org
The kinetic parameters for actKR with this compound have been determined, showing a Km of 0.79 mM for the substrate and a kcat/Km of 3.23 s⁻¹mM⁻¹. nih.gov This highlights a distinct preference for this compound compared to other bicyclic ketones. nih.gov
Steric and Electronic Effects Governing Diastereoselection in Synthetic Transformations
In non-enzymatic synthetic reactions, the diastereoselectivity of additions to the carbonyl group of this compound is governed by a combination of steric and electronic effects. The rigid chair-chair conformation of the decalin ring system means that the two faces of the carbonyl group, designated as the α-face (axial attack) and β-face (equatorial attack), are sterically non-equivalent.
Generally, nucleophilic attack on cyclohexanones and related systems like this compound is subject to competing steric and electronic influences. Steric hindrance from axial hydrogen atoms at the C-3 and C-5 positions (in a cyclohexanone (B45756) ring) typically disfavors the axial approach of a nucleophile. researchgate.net However, electronic effects, such as torsional strain and hyperconjugation, can favor axial attack. researchgate.net
For instance, in the reduction of this compound, the product is predominantly trans-trans-1-decalol, which has an equatorial hydroxyl group. This outcome results from the axial attack of the hydride reagent. Conversely, the reduction of cis-1-decalone yields cis-cis-1-decalol.
The stereochemical outcome can be highly dependent on the nature of the reagents and reaction conditions. For example, in aldol (B89426) reactions involving cyclic ketones, the stereoselectivity can be influenced by the formation of a cyclic transition state. scispace.com The reaction of this compound in a samarium ion-promoted aldol reaction yielded a product indicating that the key carbinyl proton and its neighbors all had an axial orientation, suggesting a highly ordered transition state. scispace.com
Furthermore, attempts to functionalize the this compound system can be significantly impacted by steric hindrance. For example, the sulfonylation of a neopentylic hydroxyl group on a related decalin structure proved unsuccessful due to severe steric congestion around the reaction center. core.ac.uk This highlights how the rigid trans-fused ring system can sterically shield certain positions, directing reactions to less hindered sites or preventing them altogether. Electronic effects, such as those from electron-poor nucleophiles or over-stabilized carbocation intermediates, can also decrease or prevent cyclization reactions in the synthesis of complex molecules derived from decalone scaffolds. escholarship.org
Reaction Mechanisms and Reactivity Profiles of Trans 1 Decalone
Chemoselective and Stereoselective Reductions of the Carbonyl Group
The reduction of the carbonyl group in trans-1-decalone is a key transformation that has been extensively studied, both through enzymatic and traditional chemical methods. The rigid, fused-ring structure of the decalin system provides an excellent model for understanding the factors that control stereoselectivity in chemical reactions.
Enzymatic Ketoreduction Mechanisms with this compound as a Model Substrate (e.g., Actinorhodin (B73869) Ketoreductase)
Ketoreductase (KR) enzymes are powerful biocatalysts prized for their ability to perform highly regio- and stereoselective reductions of ketones to produce specific chiral alcohols. acs.org The actinorhodin ketoreductase (actKR), from the soil bacterium Streptomyces coelicolor, is a well-studied example. bristol.ac.uk While its natural role is in the biosynthesis of the antibiotic actinorhodin, it can also process small-molecule ketones like this compound, making it a valuable model for studying enzyme mechanism and engineering. acs.orgresearchgate.netacs.org
In vitro studies have demonstrated that wild-type actKR and its mutants can reduce this compound. chemrxiv.org The process involves the transfer of a hydride from the cofactor NADPH to the carbonyl carbon of the substrate. nih.gov Docking simulations suggest that this compound binds tightly within the active site of actKR in a specific orientation that facilitates this hydride transfer. nih.gov The enzyme exerts significant regio- and stereocontrol over the reaction, a characteristic that has attracted interest for its potential use in the stereoselective synthesis of chiral alcohols. researchgate.netacs.org
The mechanism of reduction by actKR involves more than simple substrate binding. It is believed that the enzyme also facilitates the cyclization of its natural polyketide substrate before reducing the C9 ketone. researchgate.netnih.gov While this compound is a simplified analog, its reduction provides crucial insights into the enzyme's catalytic machinery and stereochemical preferences. acs.org
Computational and Experimental Elucidation of Stereocontrol Factors in Biocatalytic Transformations
The stereochemical outcome of the reduction of this compound by actKR variants has been a subject of detailed investigation using both experimental and computational methods. acs.org Wild-type actKR shows a mild preference for producing the S-alcohol, a selectivity that is enhanced in some mutants (e.g., P94L) and completely reversed in others (e.g., V151L) to favor the R-alcohol. bristol.ac.ukchemrxiv.org
To unravel the origins of this stereocontrol, researchers have employed a combination of classical molecular dynamics (MD), MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) binding free energy calculations, and hybrid quantum mechanical/classical (QM/MM) simulations. acs.orgbristol.ac.uk These studies have investigated three key factors that could influence stereoselectivity:
Factor I: Frequency of pro-R vs. pro-S reactive poses. This is assessed through MD simulations to determine how often the substrate binds in an orientation that would lead to the formation of the R or S product.
Factor II: Binding affinity of pro-R vs. pro-S orientations. MM/PBSA calculations are used to compare the binding free energies of the substrate in these two different orientations.
Factor III: Differences in reaction barriers. QM/MM simulations are employed to calculate the activation energy for the hydride transfer step for both the pro-R and pro-S pathways.
Computational studies have revealed that no single factor exclusively dictates the stereoselectivity. acs.orgchemrxiv.org For the V151L mutant, the frequency of reactive poses (Factor I) appears to be the dominant determinant of its R-selectivity. acs.org In contrast, for the P94L mutant, the difference in reaction barriers (Factor III) is the more significant contributor to its enhanced S-selectivity. acs.orgchemrxiv.org Furthermore, these simulations have shown that the formation of S-trans-1-decalol and R-trans-1-decalol primarily arises from the reduction of the different enantiomers of the racemic this compound substrate, specifically (4aS,8aR)-1 and (4aR,8aS)-1, respectively. acs.orgchemrxiv.org This complex interplay of factors highlights the subtleties of enzyme stereoselectivity and the power of computational chemistry in biocatalyst design. acs.orgbristol.ac.uk
| actKR Variant | Observed Selectivity | Primary Stereocontrol Factor | Reference |
| Wild-Type | Mildly S-selective | Complex interplay | bristol.ac.uk |
| P94L | Enhanced S-selectivity | Reaction barrier height (FIII) | acs.orgchemrxiv.org |
| V151L | R-selective | Accessibility of reactive poses (FI) | acs.orgchemrxiv.org |
Influence of Steric Hindrance and 1,3-Diaxial Interactions on Carbonyl Reactivity in Decalone Systems
The stereochemistry of nucleophilic addition to the carbonyl group in decalone systems is heavily influenced by the rigid conformational structure of the fused rings. In trans-decalin, the two rings are fused in a way that can be considered diequatorial to each other, resulting in a relatively flat and rigid structure with no 1,3-diaxial interactions between the rings themselves. pressbooks.pub However, substituents on the ring system can experience significant steric interactions.
1,3-diaxial interactions are steric repulsions that occur between an axial substituent and other axial atoms or groups on the same side of the cyclohexane (B81311) ring, specifically at the C3 and C5 positions relative to the substituent. libretexts.orgnumberanalytics.com These interactions are a form of steric strain and play a crucial role in determining the conformational stability and reactivity of cyclic molecules. numberanalytics.comlibretexts.org In the context of this compound, the approach of a nucleophile to the carbonyl carbon can be hindered by the axial hydrogens on the decalin framework.
Studies on the relative reactivities of cis and trans isomers of various bicyclic ketones, including those in the decalone series, have shown a slight preference for reaction with the trans-isomer. researchgate.net This has been attributed to conformational factors. The attack of a nucleophile is generally favored from the equatorial direction to avoid steric hindrance from axial hydrogens. The rigid nature of the trans-decalone system locks the conformation, influencing the trajectory of the incoming nucleophile.
Oxidation Reactions and Mechanisms of Decalins Yielding Decalones
The formation of decalones, including this compound, can be achieved through the oxidation of the parent hydrocarbon, decalin. The selectivity of these oxidation reactions, particularly at secondary carbon positions, is a key area of study.
Ozonation Pathways Leading to the Formation of 1-Decalone Isomers
Ozonolysis is a method used for the oxidation of saturated hydrocarbons like decalin. nih.gov The reaction of decalin with ozone leads to a variety of oxygenated products, including alcohols, ketones, and carboxylic acids. nih.govmdpi.com The key initial step in the ozonation of decalin is believed to be the activation of a C-H bond and the subsequent formation of peroxide radicals. nih.govmdpi.comresearchgate.net
The ozonation of decalin isomers can proceed via the activation of secondary carbon atoms, which are converted into carbonyl compounds, leading to the formation of 1-decalone and 2-decalone (B1596380). mdpi.comresearchgate.net Studies have identified both 1-decalone and 2-decalone as products of decalin ozonation, indicating that both secondary carbon positions are susceptible to attack. mdpi.com The reaction can also involve the oxidation of tertiary carbon atoms, yielding products like 9-hydroxydecalin isomers. mdpi.com The distribution of these products suggests that multiple mechanistic pathways may be operating simultaneously. mdpi.com The ozonation of trans-decalin generally results in lower conversions compared to the cis-isomer under similar conditions. acs.org
| Reactant | Oxidizing Agent | Major Products | Reference |
| Decalin Isomers | Ozone (O₃) | Decalones, Hydroxydecalins, Carboxylic Acids | nih.govmdpi.com |
| cis-Decalin | Ozone (O₃) | cis-9-hydroxydecalin, this compound, cis-2-decalone | acs.org |
| trans-Decalin | Ozone (O₃) | Lower conversion, trans-9-hydroxydecalin | acs.org |
Gif Oxidation Chemistry and its Selectivity at Secondary Carbon Positions
Gif chemistry refers to a family of oxidation systems, typically involving an iron catalyst, that are notable for their ability to selectively oxidize saturated hydrocarbons at secondary positions to form ketones. psu.eduresearcher.life This selectivity is a hallmark of Gif-type reactions and distinguishes them from many other oxidation methods that preferentially attack weaker tertiary C-H bonds. researchgate.netresearchgate.net
The oxidation of both cis- and trans-decalin using the GoAggII system (a type of Gif system using FeCl₃ and hydrogen peroxide in pyridine/acetic acid) shows a strong preference for oxidation at secondary carbon positions, yielding high amounts of ketones. psu.eduresearchgate.netst-andrews.ac.uk The oxidation of tertiary positions is significantly lower, accounting for only about 5% of the products, and is thought to proceed through a free-radical mechanism. psu.eduresearchgate.netresearchgate.net In contrast, the main pathway for secondary carbon oxidation in Gif chemistry is considered to be a non-radical process. psu.eduresearcher.life This high selectivity for secondary C-H bonds makes Gif chemistry a valuable tool for the synthesis of ketones like this compound from their corresponding hydrocarbons. researchgate.net
Rearrangement and Isomerization Pathways of Decalone Derivatives
Superacid-Mediated Molecular Rearrangements in Polycyclic Ketones
The behavior of polycyclic ketones in superacidic media provides insight into the formation and rearrangement of highly reactive cationic intermediates known as superelectrophiles. While specific studies on this compound are not extensively detailed in readily available literature, research on the closely related trans-2-decalone (B93970) offers a representative example of the complex rearrangements these structures can undergo.
When a mixture primarily composed of trans-2-decalone was treated with a superacid system of HF-SbF₅-CCl₄ at 0 °C, a dehydrogenation and rearrangement process occurred, yielding adamantane (B196018) derivatives. beilstein-journals.org The proposed mechanism for this transformation involves the initial protonation of the ketone's carbonyl oxygen, followed by a hydride abstraction from the decalone ring to form a dicationic superelectrophile. beilstein-journals.org This highly unstable intermediate then undergoes a series of skeletal rearrangements, including Wagner-Meerwein shifts, to achieve a more stable structure. In the case of 2-decalone, this cascade ultimately leads to the formation of substituted adamantanes, which represent a thermodynamically favored, strain-free ring system. beilstein-journals.org These types of rearrangements are driven by the formation of more stable carbocations and the minimization of charge-charge repulsion within the molecule. beilstein-journals.orgresearchgate.net
The key steps in this proposed pathway are:
Protonation and Hydride Abstraction: The reaction is initiated by protonation of the carbonyl group and subsequent hydride abstraction by the superacid, generating a dicationic superelectrophile. beilstein-journals.org
Carbocation Isomerization: The initial secondary carbocation can isomerize to a more stable tertiary carbocation through skeletal rearrangements. beilstein-journals.org
Ring Reorganization: The decalin ring system undergoes a complex series of bond migrations to form the highly stable tricyclic adamantane skeleton. beilstein-journals.org
This example underscores the profound structural transformations that polycyclic ketones can undergo in the presence of superacids, driven by the formation of superelectrophilic intermediates.
Intramolecular Keto-Enol Tautomerization and its Implications for Reactivity
Keto-enol tautomerism is a fundamental equilibrium process for carbonyl compounds that possess an alpha-hydrogen. libretexts.orgiupac.org This process involves the interconversion of the keto form (containing a C=O bond) and the enol form (containing a C=C double bond adjacent to a hydroxyl group). libretexts.orgwordalchemytranslation.com The equilibrium between these two tautomers is typically catalyzed by either acid or base. iupac.orgmasterorganicchemistry.com
Under basic conditions, the mechanism proceeds through the deprotonation of the α-carbon to form a resonance-stabilized enolate anion, which is then protonated on the oxygen atom to yield the enol. libretexts.org In acidic conditions, the carbonyl oxygen is protonated first, followed by deprotonation at the α-carbon to form the enol. libretexts.org
For most simple ketones, the keto form is thermodynamically more stable and predominates at equilibrium. libretexts.org However, the presence of the enol or enolate intermediate, even in small concentrations, is crucial for understanding the reactivity at the α-carbon.
In the context of this compound, this tautomerization has significant implications for its stereoselective synthesis. The high stereoselectivity observed in the electrochemical formation of this compound is attributed to the equilibration of the cis and trans isomers via a keto-enol tautomerism mechanism. researchgate.net This equilibration is catalyzed by hydroxide (B78521) ions, which can be formed during the electrolysis of water present in the reaction medium. researchgate.net The trans isomer is the thermodynamically more stable of the two, and given sufficient time and the presence of a catalyst (like OH⁻), the initial mixture of isomers will equilibrate to favor the trans form. researchgate.net This explains why reaction conditions that promote this equilibration, such as longer reaction times or the presence of water, lead to a higher proportion of this compound. researchgate.net
Electrochemical Reaction Mechanisms and Stereoselectivity
Electrochemical methods offer a unique approach to synthesizing complex molecules like this compound, often providing high selectivity and milder reaction conditions compared to traditional chemical routes.
Stereoselective Production of this compound by Electrochemical Catalysis in Microemulsions
The electrochemical synthesis of 1-decalone via the cyclization of 2-(4-bromobutyl)-2-cyclohexen-1-one provides a compelling example of stereochemical control. This reaction is typically mediated by a reduced cobalt(I) complex, often derived from vitamin B₁₂, which is generated electrochemically. acs.orgacs.org
Research has shown that conducting this reaction within a microemulsion environment dramatically favors the formation of this compound. researchgate.netchemrxiv.orgnih.gov Microemulsions are thermodynamically stable, nanostructured mixtures of oil, water, and a surfactant. researchgate.netacs.org In this system, the electrochemically generated vitamin B₁₂s (a Co(I) complex) mediates the cyclization of the substrate. acs.orgacs.org
The mechanism involves:
Catalyst Reduction: Vitamin B₁₂ (Co(II) or Co(III)) is electrochemically reduced at the cathode to its highly nucleophilic Co(I) state. acs.org
Radical Generation: The Co(I) species reacts with the alkyl bromide precursor, 2-(4-bromobutyl)-2-cyclohexen-1-one, to generate a carbon-centered radical.
Intramolecular Cyclization: The radical undergoes an intramolecular addition to the double bond, forming the bicyclic decalone ring system as a mixture of cis and trans isomers.
Isomer Equilibration: As discussed previously (Section 4.3.2), the presence of water in the microemulsion allows for base-catalyzed keto-enol tautomerization, which facilitates the equilibration of the initially formed cis-1-decalone to the more thermodynamically stable this compound. researchgate.net
This method consistently produces high yields of 1-decalone with a remarkable preference for the trans isomer. The stereoselectivity is significantly lower when the reaction is performed in homogeneous organic solvents like dimethylformamide (DMF), highlighting the crucial role of the microemulsion environment. researchgate.netchemrxiv.org The use of different surfactants, such as the cationic hexadecyltrimethylammonium bromide (CTAB), has been shown to be particularly effective in achieving high stereoselectivity. acs.org
Table of Research Findings on Stereoselective Electrochemical Synthesis of 1-Decalone
| Reaction Medium | Catalyst/Mediator | Substrate | Product Ratio (trans:cis) | Yield (%) | Reference(s) |
| CTAB Microemulsion | Vitamin B₁₂ | 2-(4-bromobutyl)-2-cyclohexen-1-one | 93:7 | 90 | researchgate.net |
| DMF (Homogeneous) | Vitamin B₁₂ | 2-(4-bromobutyl)-2-cyclohexen-1-one | Low stereoselectivity | 90 | researchgate.netacs.org |
| SDS Microemulsion | Vitamin B₁₂ | 2-(4-bromobutyl)-2-cyclohexen-1-one | Low stereoselectivity | - | acs.org |
Computational Chemistry Approaches in Trans 1 Decalone Research
Molecular Dynamics (MD) Simulations for Conformational Exploration and Substrate Binding Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to model the physical movement of atoms and molecules over time. nih.gov In the context of trans-1-decalone research, classical MD simulations have been instrumental in exploring its conformational dynamics within an enzyme's active site and analyzing how it binds. chemrxiv.orgacs.org
One key application has been in studying the stereoselective reduction of this compound by the wild-type actinorhodin (B73869) ketoreductase (actKR) and its mutants, such as P94L and V151L. chemrxiv.orgbristol.ac.uk Researchers use MD simulations to assess the frequency of different binding poses. Specifically, they analyze whether this compound orients itself in a "pro-R" or "pro-S" reactive pose, which predetermines whether the (R)- or (S)-alcohol product will be formed. chemrxiv.org For the V151L actKR mutant, which shows a preference for the R-alcohol, MD simulations revealed that the frequency of pro-R reactive poses was a dominant factor in determining this selectivity. chemrxiv.orgacs.org These simulations track the substrate's movement and interactions, providing a dynamic picture of the events leading up to the chemical reaction. nih.govnih.gov This approach allows for the explicit examination of both enantiomers of the naturally racemic this compound substrate, a task that can be challenging to achieve in vitro. bristol.ac.uk
Table 1: Factors Investigated in Stereoselectivity of actKR Variants for trans-1-Decalone Reduction
This table summarizes the computational methods used to investigate the three primary factors influencing the stereoselective reduction of this compound by actinorhodin ketoreductase (actKR) and its mutants.
| Factor Investigated | Description | Computational Method Used | Key Finding |
|---|---|---|---|
| FI: Reactive Poses | Frequency of pro-R versus pro-S orientations of the substrate in the enzyme active site. | Classical Molecular Dynamics (MD) | Largely determines the selectivity of the V151L actKR mutant. chemrxiv.org |
| FII: Binding Affinity | Binding free energy of the pro-R versus pro-S orientations. | MM/PBSA | A contributing factor, but not the dominant one for the studied mutants. chemrxiv.org |
| FIII: Reaction Barriers | The energy barrier for the chemical reaction to form the trans-1-decalol product. | Hybrid QM/MM MD with Umbrella Sampling | More dominant factor in determining the selectivity of the P94L actKR mutant. chemrxiv.org |
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) for Reaction Barrier Assessment and Mechanistic Insights
To gain a deeper understanding of the chemical reaction itself, researchers employ hybrid quantum mechanics/molecular mechanics (QM/MM) methods. This approach treats the region of the system where the reaction occurs (e.g., this compound and key active site residues) with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. nih.gov
In the study of this compound's reduction by actKR, QM/MM simulations combined with umbrella sampling have been used to calculate the energy barriers for the reaction. chemrxiv.orgacs.org These calculations help to assess the energetic feasibility of different reaction pathways. For instance, in the P94L mutant of actKR, which is highly S-selective, QM/MM calculations showed that the reaction barrier height was the most dominant factor controlling the stereochemical outcome. chemrxiv.orgbristol.ac.uk The simulations can model the transition state of the reaction, which involves hydride transfer from the NADPH cofactor to the carbonyl carbon of this compound and a concerted proton transfer from a tyrosine residue (Tyr157) in the active site. nih.govchemrxiv.org This level of detail is crucial for confirming reaction mechanisms and understanding why specific mutations alter an enzyme's catalytic behavior. nih.govresearchgate.net
Density Functional Theory (DFT) Applications in Stereoselective Reaction Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the field of enzymology, it is often used as a benchmark for more computationally efficient methods. acs.org
Binding Free Energy Methods (e.g., MM/PBSA) for Enzyme-Substrate Interaction Quantification
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is a popular post-processing method used to estimate the free energy of binding between a ligand and a protein from MD simulation snapshots. chemrxiv.orgnih.gov It provides a quantitative measure of the strength of the enzyme-substrate interaction. ambermd.org
This method was applied to the actKR-mutant systems to compare the binding affinities of this compound in its pro-R and pro-S orientations. chemrxiv.orgacs.org The goal was to determine if the enzyme's stereoselectivity was simply a result of it binding one orientation more tightly than the other. The calculations involve summing the molecular mechanics energies in the gas phase and the solvation free energies. nih.gov For the wild-type, P94L, and V151L variants of actKR, the MM/PBSA calculations of binding free energies (ΔGbind) showed that while there were differences, binding affinity alone was not the single dominant factor controlling stereoselectivity for all mutants. chemrxiv.orgbristol.ac.uk This highlights the complex interplay of multiple factors, including binding orientation frequency (FI) and reaction barrier heights (FIII), in dictating the final product. chemrxiv.orgacs.org
Table 2: Overview of Computational Methods in trans-1-Decalone Biocatalysis Research
This table provides a summary of the primary computational techniques applied in the study of this compound's interaction with enzymes like actKR.
| Computational Method | Primary Application in trans-1-Decalone Research | Information Gained |
|---|---|---|
| Molecular Dynamics (MD) | Exploring conformational binding poses of trans-1-decalone within the enzyme active site. | Frequency of reactive poses (pro-R vs. pro-S); Substrate dynamics. chemrxiv.orgacs.org |
| QM/MM | Simulating the chemical reduction reaction of trans-1-decalone. | Reaction energy barriers; Transition state structures; Mechanistic pathways. chemrxiv.orgnih.gov |
| Density Functional Theory (DFT) | Benchmarking the accuracy of QM/MM calculations. | Validation of reaction energy profiles and mechanisms. chemrxiv.orgacs.org |
| MM/PBSA | Quantifying the binding strength of different trans-1-decalone orientations. | Binding free energies (ΔGbind); Role of binding affinity in stereoselectivity. chemrxiv.orgbristol.ac.uk |
| Homology Modeling | Predicting the 3D structure of enzymes when no experimental structure is available. | Creating structural models for subsequent docking and simulation studies. nih.govresearchgate.net |
Homology Modeling in Enzyme Structure Prediction for Biocatalysis Studies
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known but its experimental structure has not been determined. It works by using the known structure of a related homologous protein as a template. nih.gov
In the broader context of biocatalysis involving enzymes that act on substrates like this compound, homology modeling is a crucial first step, especially when working with newly discovered or engineered enzymes. For example, studies on Type II polyketide synthases (PKSs), the class of enzymes to which actKR belongs, have used homology modeling to propose residues involved in determining product specificity. nih.gov Similarly, the structures of other oxidoreductases have been modeled to understand cofactor specificity, which is critical for the reduction of ketones. researchgate.net Once a model of the target enzyme is built, it can be used for subsequent computational studies, such as docking this compound into the active site to predict binding modes or as the starting point for the MD and QM/MM simulations described above. nih.gov This predictive power is essential for guiding protein engineering efforts to create novel biocatalysts with desired stereoselectivity. nih.gov
Advanced Spectroscopic Characterization Methodologies for Trans 1 Decalone
Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of trans-1-decalone, offering detailed insights into its carbon framework and the spatial arrangement of its hydrogen atoms.
Proton and Carbon-13 NMR for Conformational and Configurational Assignments of Decalones
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the trans-fused ring structure and the specific conformation of this compound. acs.org The trans-configuration results in a rigid, non-inverting chair-chair conformation for the two fused cyclohexane (B81311) rings. This rigidity leads to distinct chemical shifts for axial and equatorial protons, which are often well-resolved in the ¹H NMR spectrum. researchgate.netscispace.com For instance, the analysis of the proton resonance spectra of this compound, among other cyclic ketones, has been used to determine the substituent chemical shifts (SCS) of the carbonyl group. capes.gov.br The proton spectrum has been a subject of detailed analysis, with some studies utilizing computer programs to analyze complex patterns. scispace.com
¹³C NMR spectroscopy provides information on the number of unique carbon environments and their electronic nature. csic.es The chemical shifts of the carbon atoms in the decalin ring system are sensitive to their position relative to the carbonyl group and the ring junction. These spectra are often compared with those of related decalone derivatives to assign specific resonances unequivocally. csic.es
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) Range | Notes |
|---|---|---|
| ¹H | 1.1 - 2.6 | The spectrum shows complex multiplets due to the numerous non-equivalent protons in the rigid ring system. Specific assignments often require 2D NMR techniques. scispace.comrsc.org |
| ¹³C | 22 - 212 | The carbonyl carbon (C=O) appears at the most downfield shift. The other nine carbons of the bicyclic system have distinct chemical shifts reflecting their local electronic environment. csic.es |
Note: Specific chemical shifts can vary depending on the solvent and the specific NMR instrument used.
Two-Dimensional NMR Techniques for Complex Decalone Systems
Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound and its derivatives. ethz.ch
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the decalin framework. princeton.edu This is crucial for tracing the connectivity of the carbon skeleton. scispace.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon resonances based on their attached protons. princeton.educolumbia.edu Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. unideb.hu In the rigid this compound system, NOESY/ROESY can confirm the trans-fusion of the rings by showing correlations between protons that are close in space but not necessarily through bonds.
These 2D NMR methods, when used in combination, allow for a comprehensive and detailed structural elucidation of complex decalone systems. doi.org
Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) for Chiroptical Property Determination
Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques used to investigate the stereochemical features of chiral molecules like this compound. egyankosh.ac.in These methods measure the differential absorption of left and right circularly polarized light, which is directly related to the three-dimensional arrangement of atoms in the molecule. egyankosh.ac.in
For decalones, the CD spectrum, particularly the Cotton effect associated with the n→π* transition of the carbonyl chromophore around 290 nm, is highly sensitive to the conformation and configuration of the molecule. slideshare.netrsc.org The sign and magnitude of the Cotton effect can be used to determine the absolute configuration of the decalone system based on empirical rules like the Octant Rule. slideshare.netfarookcollege.ac.in
Empirical analyses of CD data for a wide range of decalone derivatives have led to the development of numerical contributions for different ring systems and substituents. rsc.org These contributions can be summed to predict the Δε values, which often correspond closely to the experimentally observed values. rsc.org Furthermore, theoretical calculations, such as time-dependent density functional theory (TDDFT), are increasingly used to simulate ECD spectra, providing a deeper understanding of the electronic transitions and their relationship to the molecular structure. acs.orgq-chem.com The sensitivity of ECD spectra to the location and nature of substituents makes it a valuable tool for detailed stereochemical analysis. acs.org Studies have also utilized CD spectroscopy to confirm the secondary structure of enzymes that interact with this compound. researchgate.net
X-ray Crystallography for Solid-State Structure and Conformation Determination
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. nih.gov For this compound and its derivatives, this technique can unambiguously confirm the trans-fusion of the two cyclohexane rings and provide precise bond lengths, bond angles, and torsional angles. researchgate.net
The crystal structure reveals the chair-chair conformation of the bicyclic system, which is the most stable arrangement. ethz.ch This experimental data is invaluable for validating the results of theoretical conformational analyses and for understanding intermolecular interactions in the crystalline lattice. X-ray crystallography has been used to study derivatives of trans-decalone to understand how substituent groups influence the preferred conformation. nih.govresearchgate.net For instance, it has been demonstrated that the conformation of substituents on the decalin ring can be definitively determined, which is crucial for understanding reaction mechanisms and stereochemical outcomes. researchgate.net
Infrared (IR) and UV-Visible Spectroscopy in Reaction Monitoring and Product Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are workhorse techniques in organic chemistry that provide valuable information about the functional groups present in a molecule and can be used to monitor the progress of reactions.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. This peak typically appears in the region of 1700-1725 cm⁻¹. The exact frequency can be influenced by the ring strain and the molecular environment. The spectrum also shows characteristic C-H stretching and bending vibrations for the saturated hydrocarbon framework. mdpi.com IR spectroscopy is particularly useful for monitoring reactions involving the carbonyl group, such as reductions or additions, by observing the disappearance of the C=O absorption and the appearance of new bands (e.g., O-H stretch for an alcohol product). mdpi.com
UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions of the carbonyl group. It exhibits a weak absorption band in the UV region corresponding to the symmetry-forbidden n→π* transition. This absorption is typically observed around 280-300 nm. A much stronger absorption corresponding to the π→π* transition occurs at a shorter wavelength, usually below 200 nm. While not as structurally informative as NMR or CD, UV-Vis spectroscopy is a simple and effective method for quantifying the concentration of this compound in solution and for monitoring reactions that involve changes to the carbonyl chromophore.
Table 2: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Feature | Typical Wavenumber/Wavelength |
|---|---|---|
| Infrared (IR) | C=O stretch | ~1717 cm⁻¹ mdpi.com |
| UV-Visible | n→π* transition | ~280-300 nm |
Mass Spectrometry for Fragmentation Analysis and Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. nist.gov
In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed, which confirms its molecular weight of 152.23 g/mol . nih.gov The fragmentation of this compound upon electron ionization (EI) leads to a series of characteristic fragment ions. The fragmentation pathways are often complex due to the bicyclic nature of the molecule and can involve ring cleavages and rearrangements. The analysis of these fragments provides valuable clues about the structure of the molecule. Gas chromatography-mass spectrometry (GC-MS) is a common setup for analyzing this compound, allowing for its separation from other components in a mixture before mass analysis. nih.govnih.gov
Applications and Research Utility of Trans 1 Decalone in Advanced Chemical Sciences
Model Substrate in Enzymatic Catalysis Studies
Trans-1-decalone has proven to be an effective model substrate for elucidating the intricacies of enzyme-catalyzed reactions, particularly those involving ketoreductases. smolecule.comnih.govsigmaaldrich.cnscbt.com Its structure allows researchers to probe the activity, specificity, and stereochemical preferences of these powerful biocatalysts.
The reduction of this compound by ketoreductases (KRs) is a key reaction studied to understand their catalytic mechanisms. researchgate.net For instance, the actinorhodin (B73869) ketoreductase (actKR) from Streptomyces coelicolor has been extensively investigated using this compound as a model substrate. bristol.ac.ukchemrxiv.orgacs.org While wild-type actKR displays a modest preference for producing the (1S)-trans-1-decalol, engineered variants exhibit dramatically altered and enhanced stereoselectivity. bristol.ac.ukchemrxiv.orgacs.org
Studies on ketoreductase domains from polyketide synthases (PKSs), such as those from the erythromycin-producing PKS, have also utilized this compound to screen for mutants with altered stereocontrol. nih.gov These investigations have been instrumental in identifying key amino acid residues that govern the stereochemical outcome of the reduction, highlighting the importance of specific motifs in determining whether the (2R) or (2S) product is formed. nih.gov The insights gained from these studies are crucial for predicting and engineering the stereospecificity of ketoreductases for synthetic applications.
Atomistic simulations have complemented experimental work by providing a detailed understanding of the factors controlling stereoselectivity. chemrxiv.orgacs.org For actKR, these simulations revealed that a subtle interplay of factors, including the frequency of reactive poses and the height of the reaction barrier, dictates the stereochemical outcome. bristol.ac.ukchemrxiv.orgacs.org Interestingly, the dominant factor conferring stereoselectivity can differ between the wild-type enzyme and its mutants. bristol.ac.ukchemrxiv.org
The table below summarizes the stereoselective reduction of this compound by different ketoreductases and their variants.
| Enzyme/Variant | Model Substrate | Predominant Product Stereochemistry | Key Findings |
| Wild-Type actKR | This compound | Mildly S-selective | Demonstrates a slight preference for forming (1S)-trans-1-decalol. bristol.ac.ukchemrxiv.org |
| actKR P94L Mutant | This compound | Entirely S-selective | The mutation significantly enhances the preference for the S-enantiomer. bristol.ac.ukchemrxiv.org |
| actKR V151L Mutant | This compound | R-selective | This mutation completely reverses the stereoselectivity of the enzyme. bristol.ac.ukchemrxiv.org |
| eryKR1 & eryKR2 Mutants | (9R, S)-trans-1-decalone | Altered (2R) or (2S) selectivity | Saturation mutagenesis identified variants with altered substrate selectivity and stereospecificity. nih.gov |
The knowledge gained from studying the interaction of this compound with ketoreductases has paved the way for the rational engineering of these enzymes. nih.gov By mutating key amino acid residues within the active site, scientists can create biocatalysts with tailored enantioselective and diastereoselective properties. bristol.ac.ukchemrxiv.org This approach has been successfully applied to the actinorhodin ketoreductase (actKR), where specific point mutations have been shown to either enhance the inherent S-selectivity or completely reverse it to R-selectivity for the reduction of this compound. bristol.ac.ukchemrxiv.orgacs.org
For example, the P94L mutant of actKR exhibits almost complete S-selectivity, while the V151L mutant is R-selective. bristol.ac.ukchemrxiv.org Computational studies have provided a rationale for these observations, indicating that different factors, such as the accessibility of reactive poses and the reaction barrier height, dominate the stereocontrol in different variants. bristol.ac.ukchemrxiv.orgacs.org This detailed understanding is invaluable for the de novo design of stereoselective biocatalysts for the synthesis of chiral alcohols, which are important building blocks in the pharmaceutical and fine chemical industries.
The ability to predictably tune the stereochemical outcome of a biocatalytic reduction is a significant advancement. It allows for the production of specific enantiomers or diastereomers of a target molecule, which is often a critical requirement for its biological activity. The use of this compound as a model substrate has been instrumental in developing these enzyme engineering strategies. researchgate.net
The following table details engineered ketoreductase variants and their impact on the stereoselective reduction of this compound.
| Wild-Type Enzyme | Mutation | Substrate | Effect on Stereoselectivity |
| actKR | P94L | This compound | Enhances S-selectivity. bristol.ac.ukchemrxiv.org |
| actKR | V151L | This compound | Reverses selectivity to R-selective. bristol.ac.ukchemrxiv.org |
| eryKR1 | Saturation Mutagenesis | (9R, S)-trans-1-decalone | Generates variants with altered stereospecificity. nih.gov |
Investigations of Ketoreductase Activity, Substrate Specificity, and Stereospecificity
Strategic Building Block in Complex Organic Synthesis
Beyond its utility in biocatalysis research, this compound is a cornerstone in the field of organic synthesis. Its rigid bicyclic framework provides a robust scaffold upon which complex molecular architectures can be constructed. The trans-fused ring system imparts a specific three-dimensional geometry that is often sought after in the synthesis of natural products and other biologically active molecules.
The trans-decalin motif is a recurring structural element in a vast array of natural products, including terpenoids, polyketides, and steroids. wur.nlunizg.hruzh.chpressbooks.pub Consequently, this compound and its derivatives are frequently employed as starting materials or key intermediates in the total synthesis of these complex molecules. wur.nlacs.org The synthesis of drimane (B1240787) sesquiterpenes, for example, has been approached using trans-decalone as a readily available starting material. wur.nl
In the synthesis of solanapyrones D and E, a decalone intermediate is transformed into the thermodynamically stable trans-decalone, which then serves as the core structure for the elaboration of the final products. acs.org The stability of the trans-fused ring system is often a key consideration in synthetic design, as it can be more favorable than the corresponding cis-fused isomer. escholarship.orgnih.gov However, the relative stability can be influenced by other structural features within the molecule. escholarship.orgnih.gov
The synthesis of isocyanoterpenes, a class of marine natural products with potent antiplasmodial activity, often relies on strategies that construct or utilize a trans-decalin scaffold. unizg.hr Similarly, the synthesis of isoneoamphilectane involved the strategic use of a decalone intermediate, with computational studies guiding the choice between a cis- or trans-fused system to achieve the desired stereochemistry. acs.org
The reactivity of the ketone group in this compound, combined with the stereochemical control offered by its rigid framework, makes it a versatile intermediate for the synthesis of a wide range of organic scaffolds. acs.org It can be readily transformed into various functionalized molecules through a plethora of chemical reactions.
For instance, catalytic asymmetric Diels-Alder reactions using vinyl azides can produce chiral azido (B1232118) octahydronaphthalenes, which can then be converted to trans-decalone with high enantiomeric excess. nih.gov This highlights the role of this compound as a benchmark for stereoselective synthesis. Furthermore, this compound has been produced in good yields through the cyclization of n-bromoalkyl-2-cyclohexenones catalyzed by a cobalt corrin-polyion-scaffold on electrodes in microemulsions. researchgate.net
The synthesis of complex heterocyclic systems can also begin from decalone precursors. For example, a cis-fused decalone has been used as a starting point for the synthesis of a diverse collection of edge- and spiro-fused heterocyclic analogues designed to inhibit sterol transport proteins. acs.org Although this example uses a cis-decalone, it illustrates the general utility of the decalin scaffold in generating molecular diversity.
Future Research Directions and Emerging Challenges in Trans 1 Decalone Chemistry
Development of Novel and Highly Stereoselective Synthetic Pathways for Decalones
The construction of the decalin framework with precise control over its stereochemistry is a central challenge in organic synthesis. rsc.orgnumberanalytics.com Future research will undoubtedly focus on creating more efficient and highly stereoselective methods for accessing trans-1-decalone and its derivatives.
A key area of development is the advancement of asymmetric synthesis strategies. While classical methods like the Robinson annulation are effective for creating the decalin ring system, they often result in mixtures of stereoisomers. wikipedia.orgmasterorganicchemistry.comnumberanalytics.comlibretexts.org Modern approaches are increasingly focused on enantioselective catalysis. beilstein-journals.org Organocatalysis, for instance, has emerged as a powerful tool for asymmetric synthesis, offering metal-free and environmentally benign alternatives to traditional methods. wikipedia.orgnumberanalytics.com The development of novel chiral organocatalysts could provide new routes to enantiomerically pure decalone derivatives. beilstein-journals.org
Furthermore, biocatalysis presents a promising frontier for the stereoselective synthesis of decalones. numberanalytics.comuab.cat Enzymes, with their inherent chirality, can catalyze reactions with exceptional levels of stereocontrol. numberanalytics.comuab.cat The use of whole-cell biocatalysts or isolated enzymes for the reduction of unsaturated precursors or the resolution of racemic mixtures could provide efficient access to specific stereoisomers of this compound. uab.cat
Another promising avenue is the exploration of novel cyclization strategies. The intramolecular Diels-Alder reaction has proven to be a powerful method for constructing the decalin framework. rsc.orgnih.gov Future work could involve designing new triene precursors and catalysts to control the stereochemical outcome of these reactions with even greater precision. Additionally, electrochemical methods, such as the stereoselective cyclization of precursors mediated by electrochemically generated catalysts, offer a novel and potentially more sustainable approach. uconn.edu
| Method | Description | Key Features |
| Asymmetric Organocatalysis | Utilizes small chiral organic molecules to catalyze stereoselective reactions. wikipedia.orgnumberanalytics.com | Metal-free, environmentally friendly, potential for high enantioselectivity. beilstein-journals.orgwikipedia.orgnumberanalytics.com |
| Biocatalysis | Employs enzymes or whole-cell systems to perform stereospecific transformations. numberanalytics.comuab.cat | High stereoselectivity, mild reaction conditions. numberanalytics.comuab.cat |
| Intramolecular Diels-Alder | A cycloaddition reaction that forms the bicyclic decalin system from a triene precursor. rsc.orgnih.gov | Powerful for ring formation, stereochemistry can be influenced by substrate and catalyst design. rsc.orgnih.gov |
| Electrochemical Synthesis | Uses an electric current to drive chemical reactions, including stereoselective cyclizations. uconn.edu | Potential for sustainability, novel reaction pathways. uconn.edu |
Deeper Elucidation of Complex Reaction Mechanisms at the Molecular and Sub-molecular Levels
A thorough understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and the optimization of existing ones. rsc.orgnih.gov For this compound, several reaction mechanisms warrant deeper investigation at both the molecular and sub-molecular levels.
Computational chemistry has become an indispensable tool for elucidating complex reaction pathways. rsc.orgnih.govresearchgate.netrsc.org Techniques such as Density Functional Theory (DFT) can be used to model transition states and reaction intermediates, providing insights into the factors that control stereoselectivity. rsc.orgresearchgate.net For instance, computational studies can help to understand the subtle energetic differences that favor the formation of the trans-fused decalin system over the cis-isomer in reactions like the Robinson annulation.
The mechanism of enolate formation and subsequent alkylation is another area ripe for investigation. chemclip.com Understanding the factors that govern the regioselectivity of enolate formation in unsymmetrical decalones is crucial for controlling the position of substitution. kvmwai.edu.in Furthermore, a detailed mechanistic understanding of acid-catalyzed epimerization, where the cis-decalone can be converted to the more stable trans-decalone, can provide valuable insights into controlling the stereochemistry at the ring junction. libretexts.org
Investigating reaction dynamics using computational tools can also reveal the role of non-covalent interactions and solvent effects in guiding the stereochemical outcome of reactions. rsc.orgsmu.edu This level of detailed mechanistic insight will be critical for the development of truly predictive models for stereoselective synthesis.
Rational Design and Optimization of Chemical and Biocatalysts for Decalone Transformations
The development of highly efficient and selective catalysts is a cornerstone of modern organic synthesis. numberanalytics.comnumberanalytics.com For this compound chemistry, there are significant opportunities for the rational design and optimization of both chemical and biocatalysts.
In the realm of chemical catalysis, the focus is on creating catalysts that can control both the regio- and stereoselectivity of reactions involving the decalone scaffold. This includes the design of new chiral Lewis acids and bases for asymmetric transformations. scienceopen.com Organocatalysts, with their tunable steric and electronic properties, offer a versatile platform for catalyst design. wikipedia.orgnumberanalytics.com By systematically modifying the structure of an organocatalyst, it is possible to fine-tune its activity and selectivity for a specific transformation. beilstein-journals.org
Biocatalysis offers a complementary approach, with enzymes providing a high degree of specificity. acs.orgunimi.itnih.gov The field of directed evolution allows for the rapid optimization of enzymes for specific industrial applications. acs.org By subjecting an enzyme to rounds of mutation and selection, its stability, substrate scope, and enantioselectivity can be significantly improved. acs.org For example, Baeyer-Villiger monooxygenases (BVMOs) are enzymes that can catalyze the oxidation of ketones to esters and lactones with high chemo-, regio-, and enantioselectivity, and their application in decalone chemistry is an area of active research. acs.orgresearchgate.net The discovery and engineering of new oxidoreductases and other enzymes could open up new biocatalytic routes to valuable decalone derivatives. unimi.it
| Catalyst Type | Design & Optimization Strategies | Potential Impact on Decalone Chemistry |
| Organocatalysts | Systematic modification of catalyst structure to tune steric and electronic properties. beilstein-journals.org | Enhanced control over stereoselectivity in asymmetric reactions like aldol (B89426) and Michael additions. wikipedia.org |
| Biocatalysts (Enzymes) | Directed evolution, protein engineering, and discovery of novel enzymes from genomic data. acs.orgunimi.it | Highly selective and sustainable synthesis of chiral decalone derivatives, including hydroxylated and oxidized products. uab.catacs.org |
| Metal-based Catalysts | Development of new chiral ligands for transition metals. | Improved efficiency and selectivity in reactions such as hydrogenation and cross-coupling. |
Exploration of Undiscovered Biological and Materials Science Applications for Decalone Derivatives
The decalin ring system is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active natural products. rsc.org While some applications of decalone derivatives have been explored, there remains a vast, untapped potential for new discoveries in both biological and materials science.
In the field of medicinal chemistry, new decalone derivatives could be synthesized and screened for a wide range of biological activities. The rigid, three-dimensional structure of the trans-decalone core makes it an attractive scaffold for the design of enzyme inhibitors and receptor ligands. For example, derivatives of this compound could serve as starting points for the synthesis of novel antibiotics, anticancer agents, or anti-inflammatory drugs. researchgate.netnih.gov
In materials science, the unique structural and stereochemical properties of decalone derivatives could be exploited to create new polymers and functional materials. For instance, the incorporation of rigid decalin units into polymer backbones could lead to materials with enhanced thermal stability and mechanical properties. Chiral decalone derivatives could also find applications in the development of chiral stationary phases for chromatography or as components of liquid crystals. The synthesis of novel 1,2,4-triazole (B32235) derivatives from decalone precursors could also lead to materials with interesting photophysical properties. researchgate.net Furthermore, direct photocatalyzed hydrogen atom transfer (HAT) reactions could be used to functionalize decalone derivatives for materials science applications. scw.cloud
The continued exploration of the chemical space around the this compound scaffold is likely to uncover a wealth of new applications, further highlighting the importance of this versatile chemical compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
